Decanoyl-RVKR-CMK (TFA)
Description
Contextualization of Proprotein Convertases (PCs) and their Biological Significance
Proprotein convertases (PCs) are a family of serine proteases that play a crucial role in the post-translational modification of proteins. plus.ac.atresearchgate.net Many proteins are synthesized as inactive precursors, or proproteins, which require cleavage at specific sites to become biologically active. plus.ac.atbioscientifica.com PCs perform this vital function by recognizing and cleaving at single or paired basic amino acid residues within these proproteins. researchgate.netbioscientifica.com This activation process is essential for a wide array of physiological functions, including hormone synthesis, receptor maturation, and the processing of growth factors. bioscientifica.comibmc.msk.ru The family of mammalian PCs includes nine members, such as furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7, which are involved in activating cellular and pathogenic precursor proteins. researchgate.net Due to their involvement in numerous significant biological processes, PCs have become important subjects of research. bioscientifica.comwikipedia.org Dysregulation of PC activity has been implicated in various pathological conditions, including cancer, viral infections, and hypercholesterolemia. wikipedia.orgbpsbioscience.com
Overview of Protease Inhibition as a Research Strategy in Biological Systems
Protease inhibitors are indispensable tools in biological research, used to study the function of proteases, which are enzymes that catalyze the breakdown of proteins. scbt.comsigmaaldrich.com By blocking the activity of specific proteases, researchers can investigate the roles these enzymes play in various cellular and physiological processes. scbt.commdpi.com This strategy is fundamental to understanding protein function, signaling pathways, and enzymatic mechanisms. scbt.com In laboratory settings, protease inhibitors are crucial for preventing the degradation of proteins during cell lysis and extraction, thereby ensuring the integrity of protein samples for analysis. scbt.comthermofisher.com The use of specific inhibitors allows for the targeted investigation of individual proteases or protease families, helping to elucidate their contributions to both normal biological functions and disease states. mdpi.com
to Decanoyl-RVKR-CMK as a Proprotein Convertase Inhibitor
Decanoyl-RVKR-CMK is a synthetic, cell-permeable, and irreversible inhibitor of the subtilisin/kexin-like proprotein convertases. bpsbioscience.comtocris.comnih.gov It is a modified peptide that acts as a competitive inhibitor for all seven members of this PC family: PC1, PC2, PC4, PACE4, PC5, PC7, and furin. tocris.comrndsystems.comglpbio.com Its structure includes a decanoyl group attached to the N-terminus of the peptide sequence Arginine-Valine-Lysine-Arginine (RVKR), followed by a chloromethylketone (CMK) group. tocris.com The RVKR sequence mimics the consensus cleavage site recognized by many PCs, allowing the inhibitor to bind to the active site of the enzyme. plus.ac.at The CMK group then irreversibly modifies a critical amino acid residue in the active site, leading to the inactivation of the protease. nih.gov This potent and broad-spectrum inhibitory activity makes Decanoyl-RVKR-CMK a valuable tool for studying the collective roles of these proprotein convertases in various biological systems. nih.govrndsystems.com
Scope and Objectives of Academic Research on Decanoyl-RVKR-CMK
Academic research on Decanoyl-RVKR-CMK is primarily focused on elucidating the roles of proprotein convertases in health and disease. bpsbioscience.compubcompare.ai A major area of investigation is its use in virology to block the maturation of viral envelope proteins that require cleavage by host cell PCs for infectivity. nih.govrndsystems.com This has been particularly relevant in studies of viruses such as flaviviruses and coronaviruses, including SARS-CoV-2. bpsbioscience.comnih.govrndsystems.com Another significant research focus is in cancer biology, where PCs are often overexpressed and contribute to tumor progression by activating growth factors and metalloproteinases. wikipedia.org Additionally, Decanoyl-RVKR-CMK is utilized in neuroscience and endocrinology to study the processing of neuropeptides and hormones. tocris.combiocrick.com Research also extends to understanding its effects on cellular differentiation and tissue remodeling. nih.gov The overarching objective of this research is to use Decanoyl-RVKR-CMK as a chemical probe to understand the fundamental biological processes mediated by proprotein convertases and to explore the potential of PC inhibition as a therapeutic strategy. bioscientifica.compubcompare.ai
Detailed Research Findings
Decanoyl-RVKR-CMK has been instrumental in a variety of research applications, shedding light on the function of proprotein convertases in diverse biological contexts.
In the field of virology, a notable application of this inhibitor has been in the study of viral entry and maturation. For instance, research on flaviviruses like Zika virus (ZIKV) and Japanese encephalitis virus (JEV) demonstrated that Decanoyl-RVKR-CMK effectively inhibits the cleavage of the viral precursor membrane (prM) protein to its mature form (M). nih.govmdpi.com This inhibition was shown to significantly reduce the production of infectious viral progeny in both mammalian and mosquito cell lines. nih.gov Similarly, in studies related to SARS-CoV-2, Decanoyl-RVKR-CMK was found to block the furin-mediated cleavage of the spike protein, a critical step for viral entry into host cells, with an IC₅₀ of 57 nM in a plaque reduction assay. tocris.comrndsystems.com
In cancer research, Decanoyl-RVKR-CMK has been used to investigate the role of furin and other PCs in tumor progression. Studies have shown that inhibiting these enzymes can disrupt processes such as cell migration and invasion. ucl.ac.uk For example, in glioma-initiating cells, this inhibitor was used to demonstrate the role of furin in an autocrine positive feedback loop involving TGF-β. rndsystems.com
Furthermore, research in cell biology has utilized Decanoyl-RVKR-CMK to explore cellular differentiation. A study on human nasal epithelial cells revealed that the inhibitor promotes ciliated cell differentiation by inhibiting the processing of Notch1, a key regulator of basal cell fate. nih.gov This finding suggests a role for intracellular PCs in determining cell lineage in the airway epithelium. nih.gov
The inhibitor has also been employed in studies of cardiovascular and metabolic processes. For example, it was used to abolish the processing of proendothelin-1 in endothelial cells and to investigate the processing of pro-nerve growth factor in oligodendrocytes. rndsystems.combiocrick.com In studies on hyperlipidemic mice, treatment with a furin inhibitor led to a significant increase in HDL cholesterol levels. ucl.ac.uk
These diverse research findings underscore the utility of Decanoyl-RVKR-CMK as a powerful tool for dissecting the multifaceted roles of proprotein convertases in both physiological and pathological processes.
Table 1: Research Applications of Decanoyl-RVKR-CMK
| Research Area | Model System | Key Finding | Citation(s) |
| Virology | Vero cells, C6/36 cells (ZIKV, JEV) | Inhibits prM cleavage, reducing viral progeny. | nih.gov, mdpi.com |
| Virology | VeroE6 cells (SARS-CoV-2) | Blocks spike protein cleavage and viral entry. | rndsystems.com, tocris.com |
| Cancer Biology | Glioma-initiating cells | Disrupts TGF-β/furin feedback loop. | rndsystems.com |
| Cell Biology | Human nasal epithelial cells | Promotes ciliated cell differentiation via Notch1 inhibition. | nih.gov |
| Cardiovascular | Endothelial cells | Abolishes proendothelin-1 processing. | rndsystems.com |
| Neuroscience | Pig oligodendrocytes | Inhibits pro-nerve growth factor processing. | biocrick.com |
| Metabolism | Hyperlipidemic Ldlr-/- mice | Increases HDL cholesterol levels. | ucl.ac.uk |
Properties
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66ClN11O5.C2HF3O2/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38;3-2(4,5)1(6)7/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t24-,25-,26-,29-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMXBIIZDOWKAX-AZRYXFGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H67ClF3N11O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Characteristics and Inhibitory Mechanism
The efficacy of Decanoyl-RVKR-CMK as a protease inhibitor is rooted in its specific molecular architecture, which combines a peptidic sequence recognized by the target enzyme with chemical modifications that ensure potent and irreversible binding.
Structural and Chemical Foundations of Decanoyl-RVKR-CMK
The core of the inhibitor is the tetrapeptide sequence Arginine-Valine-Lysine-Arginine (RVKR). This specific motif mimics the consensus cleavage site recognized by furin and other related proprotein convertases. This sequence-specific recognition is crucial for the inhibitor's ability to selectively bind to the active site of these enzymes.
A key modification to this peptide is the addition of a decanoyl group at the N-terminus. This long-chain fatty acid significantly increases the lipophilicity of the molecule. This enhanced hydrophobicity is thought to facilitate the compound's permeability across cell membranes, allowing it to reach its intracellular targets, such as furin, which is predominantly located in the trans-Golgi network.
At the C-terminus, the peptide is modified with a chloromethylketone (CMK) group. This functional group acts as an electrophile, or a "warhead," which is highly reactive towards nucleophilic residues in the active site of the protease. It is this CMK group that is directly responsible for the irreversible covalent modification of the enzyme.
Decanoyl-RVKR-CMK is typically supplied as a trifluoroacetate (B77799) salt. The trifluoroacetate (TFA) anion serves as a counterion to the positively charged residues of the peptide, primarily the arginine and lysine (B10760008) side chains. The presence of TFA is a common result of the solid-phase peptide synthesis and subsequent purification by high-performance liquid chromatography (HPLC), where trifluoroacetic acid is frequently used as a mobile phase modifier. genscript.comambiopharm.com While TFA is essential for the purification and solubility of the peptide, it is an important factor to consider in experimental settings, as counterions can sometimes influence the secondary structure and biological activity of peptides. genscript.comnih.gov
Irreversible Covalent Inhibition Mechanism
Decanoyl-RVKR-CMK functions as a suicide inhibitor, meaning it is processed by the target enzyme in a manner that leads to the enzyme's own inactivation. This process involves a series of chemical reactions within the enzyme's active site.
The inhibitory process begins with the RVKR peptide sequence of the inhibitor binding to the substrate-binding pocket of furin. This positions the chloromethylketone group in close proximity to the catalytic triad (B1167595) of the enzyme. In furin, this triad is composed of the amino acid residues Aspartate-153 (Asp153), Histidine-194 (His194), and Serine-368 (Ser368). mdpi.com These residues work in concert to perform the proteolytic cleavage of substrates.
Once the inhibitor is bound, the catalytic mechanism of the protease is initiated. The hydroxyl group of the active site serine (Ser368) attacks the carbonyl carbon of the chloromethylketone. This nucleophilic attack results in the formation of a transient, tetrahedral hemiketal intermediate. mdpi.com This initial covalent linkage is followed by the alkylation of the nearby histidine residue (His194) by the chloromethyl group, leading to the displacement of the chloride ion. This second covalent bond forms a stable adduct, effectively and irreversibly inactivating the enzyme.
The potency of Decanoyl-RVKR-CMK as an inhibitor of proprotein convertases has been quantified through various kinetic studies. The inhibitor constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are common measures of an inhibitor's efficacy. Decanoyl-RVKR-CMK has been shown to be a potent inhibitor of several members of the proprotein convertase family. For furin, the Kᵢ value is approximately 1 nM. mdpi.com The IC₅₀ values also demonstrate its high potency against a range of these enzymes.
| Target Protease | Kᵢ (nM) | IC₅₀ (nM) |
| Furin/SPC1 | ~1 | 1.3 ± 3.6 |
| SPC2/PC2 | 0.36 | - |
| SPC3/PC1/PC3 | 2.0 | - |
| SPC4/PACE4 | 3.6 | - |
| PCSK5/SPC6 | - | 0.17 ± 0.21 |
| PCSK6 | - | 0.65 ± 0.43 |
| PCSK7/SPC7 | 0.12 | 0.54 ± 0.68 |
| SARS-CoV-2 (in plaque reduction assay) | - | 57 |
Data compiled from multiple sources. mdpi.comtocris.com
Specificity Profile Across Proprotein Convertase Family
Decanoyl-RVKR-CMK is a synthetic, cell-permeable, and irreversible peptide-based inhibitor that targets the family of subtilisin/kexin-like proprotein convertases (PCs). bpsbioscience.combpsbioscience.comnih.gov Its design is based on the consensus cleavage sequence Arg-X-Lys/Arg-Arg↓, which is recognized by many members of this enzyme family. The inhibitor comprises a tetrapeptide sequence (Arg-Val-Lys-Arg) modified with a C-terminal chloromethylketone (CMK) reactive group and an N-terminal decanoyl group. rndsystems.com The CMK group forms a covalent bond with the active site of the proteases, leading to irreversible inhibition. mdpi.com
Inhibition of Furin (PC1/SPC1)
Decanoyl-RVKR-CMK is a potent inhibitor of furin, a ubiquitously expressed proprotein convertase that processes a wide array of precursor proteins in the trans-Golgi network. nih.govmdpi.com The mechanism of inhibition is covalent, targeting the catalytic triad (Ser368, His194, and Asp153) in the furin active site. mdpi.comnih.gov X-ray diffraction studies have shown that the alcohol group of Ser368 binds to the carbonyl carbon of the inhibitor, forming a stable hemiketal tetrahedral intermediate. mdpi.comnih.gov Subsequently, the nitrogen from the backbone of His194 replaces the chlorine atom on the CMK moiety, establishing a covalent linkage that irreversibly inactivates the enzyme. mdpi.comnih.gov
This inhibitory action effectively blocks the processing of furin substrates. nih.gov For example, it has been demonstrated to prevent the furin-mediated cleavage of viral glycoproteins, which is a critical step for the maturation and infectivity of various viruses, including flaviviruses and coronaviruses like SARS-CoV-2. bpsbioscience.comnih.govsigmaaldrich.com The potency of this inhibition is reflected in its low nanomolar inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values against furin. mdpi.comnih.gov
Inhibition of Other Kexin-like Proteases (PC1, PC2, PC4, PACE4, PC5, PC7)
The inhibitory activity of Decanoyl-RVKR-CMK extends beyond furin to other members of the kexin-like protease family. bpsbioscience.combpsbioscience.comrndsystems.com It is recognized as a broad-spectrum inhibitor that blocks the activity of all seven major proprotein convertases: furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7. bpsbioscience.comnih.govglpbio.com This broad specificity is due to the conserved nature of the substrate-binding pocket among these enzymes, which recognize multibasic cleavage sites similar to the RVKR sequence of the inhibitor. nih.gov The compound has been shown to impair the maturation of insulin-like growth factor 1 receptor by blocking PACE4 activity and to inhibit the processing of proendothelin-1. rndsystems.comnih.gov
The inhibitory potency of Decanoyl-RVKR-CMK against various PCs has been quantified, revealing varying degrees of affinity for different family members. mdpi.comnih.gov
| Enzyme | Alternative Name(s) | Inhibition Constant (Ki) |
|---|---|---|
| Furin | SPC1, PCSK3 | ~1.0 nM |
| PC1/3 | SPC3, PCSK1 | 2.0 nM |
| PC2 | SPC2, PCSK2 | 0.36 nM |
| PACE4 | SPC4, PCSK6 | 3.6 nM |
| PC5/6 | SPC6, PCSK5 | 0.12 nM |
| PC7 | LPC, SPC7, PCSK7 | 0.12 nM |
| Enzyme | Alternative Name(s) | IC50 |
|---|---|---|
| Furin | PCSK3 | 1.3 ± 3.6 nM |
| PC5 | PCSK5 | 0.17 ± 0.21 nM |
| PACE4 | PCSK6 | 0.65 ± 0.43 nM |
| PC7 | PCSK7 | 0.54 ± 0.68 nM |
Inhibition of Yeast Kex2 Proteinase
The inhibitory action of Decanoyl-RVKR-CMK is not limited to mammalian proprotein convertases. It also effectively targets their structural and functional homolog in yeast, the Kex2 proteinase (kexin). mdpi.com Kex2 is the prototypical enzyme of the subtilisin-like proprotein convertase family and is responsible for processing precursor proteins at pairs of basic residues in the yeast secretory pathway. nih.gov The synthesis of Decanoyl-RVKR-CMK and its inhibitory effect on Kex2 were first described in 1993. mdpi.com The compound is a peptide-based chloromethylketone inhibitor that inactivates secreted soluble Kex2 with a reported inhibition constant (Ki) of 8.45 μM. invivochem.netmedchemexpress.com
Comparative Analysis of Inhibitory Potency and Selectivity Among PCs
The data presented demonstrate that Decanoyl-RVKR-CMK is a highly potent but non-selective inhibitor of the kexin-like proprotein convertase family. mdpi.comnih.gov A comparative analysis of its inhibition constants (Ki) reveals that it inhibits all tested PCs at nanomolar or sub-nanomolar concentrations. mdpi.comnih.gov
The highest potency is observed against PC5/6 and PC7, both with a Ki of 0.12 nM. mdpi.comnih.gov It also shows sub-nanomolar inhibition of PC2 (Ki = 0.36 nM). mdpi.comnih.gov The compound is slightly less potent against furin (Ki ≈ 1.0 nM) and PC1/3 (Ki = 2.0 nM). mdpi.comnih.gov The lowest potency among the mammalian PCs tested is against PACE4, with a Ki of 3.6 nM. mdpi.comnih.gov
Interestingly, its potency against the mammalian PCs is significantly higher than against the yeast homolog Kex2, for which the Ki is in the micromolar range (8.45 μM). invivochem.netmedchemexpress.com This vast difference in potency highlights structural or conformational distinctions in the active site between the yeast and mammalian enzymes that influence inhibitor binding. While it is a broad-spectrum inhibitor of mammalian PCs, the slight variations in potency (e.g., approximately 30-fold difference between the most and least potently inhibited mammalian PCs) suggest that minor differences in the substrate-binding pockets could potentially be exploited for the future design of more selective inhibitors. mdpi.comnih.gov
Role in Modulating Endogenous Protein Processing and Secretion
Regulation of Prohormone and Growth Factor Processing
The inhibitor's ability to block proprotein convertases has profound effects on the maturation of various prohormones and growth factors, which are essential for cellular communication and physiological regulation.
Inhibition of proET-1 Processing in Endothelial Cell Models
In endothelial cells, Decanoyl-RVKR-CMK has been shown to effectively halt the processing of proendothelin-1 (proET-1). ProET-1 is the inactive precursor to endothelin-1 (B181129) (ET-1), a potent vasoconstrictor. The conversion of proET-1 to its active form is a critical step mediated by proprotein convertases like furin and PACE4. Research demonstrates that in the presence of Decanoyl-RVKR-CMK, the cleavage of proET-1 by these convertases is completely abolished. rndsystems.com This inhibition directly leads to a decrease in the production of mature ET-1 by endothelial cells, highlighting the compound's role in regulating this important vascular pathway. rndsystems.com
Table 1: Effect of Decanoyl-RVKR-CMK on proET-1 Processing
| Cell Model | Target Enzyme(s) | Substrate | Effect of Decanoyl-RVKR-CMK | Reference |
|---|
Modulation of VGF Secretion and Processing in Neuronal and Endocrine Cell Models (e.g., PC12 cells)
VGF (non-acronymic) is a neuropeptide precursor expressed in neuronal and endocrine cells that, after processing, gives rise to several bioactive peptides involved in regulating metabolism and synaptic plasticity. nih.govnih.govfrontiersin.org The processing of the VGF precursor polypeptide into smaller, active peptides is dependent on prohormone convertases within the regulated secretory pathway. In the neuroendocrine cell model PC12, Decanoyl-RVKR-CMK has been shown to inhibit the regulated secretion of the VGF polypeptide. rndsystems.com This indicates that by blocking the activity of convertases, the inhibitor interferes with the proper maturation and subsequent release of VGF-derived peptides from neuronal and endocrine cells. rndsystems.com
Table 2: Effect of Decanoyl-RVKR-CMK on VGF Secretion
| Cell Model | Target Process | Substrate | Effect of Decanoyl-RVKR-CMK | Reference |
|---|
Alteration of Apelin Precursor (e.g., His-apelin-55) Processing by PCSK3 in Cellular Systems
The apelin peptide system is crucial for regulating cardiovascular function and fluid homeostasis. The bioactive forms of apelin are generated from a larger precursor, proapelin. The proprotein convertase PCSK3 (also known as furin) is a key enzyme in this process. Studies have demonstrated that Decanoyl-RVKR-CMK can alter the processing of the apelin precursor. In cellular systems, the addition of this inhibitor to the culture medium of cells overexpressing PCSK3 led to a decrease in the processing of an exogenous apelin precursor, His-apelin-55. This inhibition was observed to be dose-dependent, confirming the role of PCSK3 in apelin maturation and the ability of Decanoyl-RVKR-CMK to disrupt this specific pathway.
General Mechanisms of Bioactive Peptide Generation and Enzyme Activation
Many hormones, neuropeptides, and growth factors are synthesized as larger, inactive proproteins. Their activation requires precise endoproteolytic cleavage at specific sites, which are typically marked by pairs of basic amino acids (e.g., Arg-Arg or Lys-Arg). Proprotein convertases, such as furin and PC1/3, recognize and cleave at these sites within the secretory pathway (e.g., the trans-Golgi Network). nih.gov
Decanoyl-RVKR-CMK acts as a competitive, irreversible inhibitor. bpsbioscience.com Its peptide sequence (RVKR) mimics the consensus cleavage site recognized by these convertases. The chloromethylketone (CMK) moiety then forms a covalent bond with the active site of the enzyme, permanently inactivating it. mdpi.com By blocking the active site, Decanoyl-RVKR-CMK prevents the convertases from processing their substrates, leading to an accumulation of inactive proproteins and a reduction in the generation of mature, bioactive peptides and enzymes.
Analysis of Functional Redundancy Among Proprotein Convertases in Response to Inhibition
The proprotein convertase family consists of several members with overlapping substrate specificities, a phenomenon known as functional redundancy. nih.gov This means that if one convertase is absent or inactive, another may be able to compensate by processing the same substrate. For instance, in the processing of integrin pro-α subunits, furin and PC5A have been shown to have redundant functions. nih.gov
However, this redundancy is not absolute, as substrate specificity can be influenced by factors like the colocalization of the enzyme and its target protein. nih.gov The broad-spectrum nature of Decanoyl-RVKR-CMK is significant in this context. By inhibiting all seven major proprotein convertases, it can overcome the potential for functional redundancy. bpsbioscience.comrndsystems.com This comprehensive inhibition ensures that even if multiple convertases are capable of processing a particular precursor, their activity will be simultaneously blocked, leading to a more pronounced and less-compensated biological effect than would be seen with a highly specific inhibitor targeting only a single convertase. nih.gov
Applications in Viral Pathogenesis Research
Inhibition of Viral Glycoprotein (B1211001) Maturation and Cell Entry
Decanoyl-RVKR-CMK effectively inhibits the endoproteolytic cleavage of viral glycoprotein precursors, a critical step for the activation and function of these proteins. This blockade of maturation directly impacts the virus's ability to enter host cells and propagate infection.
The spike (S) protein of SARS-CoV-2, which mediates viral entry into host cells, requires proteolytic cleavage at the S1/S2 and S2' sites for its activation. The cleavage at the S1/S2 site, which contains a furin-like cleavage motif, is crucial for efficient viral entry and cell-to-cell fusion.
Research has demonstrated that Decanoyl-RVKR-CMK effectively inhibits the cleavage of the SARS-CoV-2 spike protein. mdpi.commassey.ac.nz This inhibition has been shown to abolish the formation of syncytia, which are large multinucleated cells resulting from the fusion of infected and uninfected cells, a characteristic cytopathic effect of SARS-CoV-2 infection. mdpi.commassey.ac.nz Studies have revealed that by blocking the furin-mediated cleavage of the S protein, Decanoyl-RVKR-CMK can significantly decrease virus production and the associated cytopathic effects in infected cells. mdpi.commassey.ac.nz Further investigations into its mechanism have shown that Decanoyl-RVKR-CMK can block viral entry, in addition to suppressing the cleavage of the spike protein. mdpi.commassey.ac.nz
| SARS-CoV-2 Research Findings with Decanoyl-RVKR-CMK |
| Effect |
| Inhibition of Spike Protein Cleavage |
| Abolition of Syncytium Formation |
| Reduction of Viral Production |
| Modulation of Viral Entry |
Flaviviruses, such as Zika Virus (ZIKV) and Japanese Encephalitis Virus (JEV), undergo a maturation process that is critically dependent on the cleavage of the precursor membrane protein (prM) into the mature membrane protein (M). This cleavage is mediated by the host protease furin.
Studies have shown that Decanoyl-RVKR-CMK is a potent inhibitor of this process. In both ZIKV and JEV-infected cells, treatment with Decanoyl-RVKR-CMK resulted in a significant accumulation of the uncleaved prM protein. nih.gov This inhibition of prM cleavage leads to the production of immature, non-infectious viral particles. Consequently, a significant reduction in viral progeny titer, as well as viral RNA and protein production, was observed in both mammalian and mosquito cells. nih.gov Time-of-drug addition assays have indicated that the most substantial reduction in virus titer occurs when the inhibitor is added post-infection, highlighting its role in the later stages of the viral life cycle, specifically viral maturation and release. nih.gov
| Flavivirus Research Findings with Decanoyl-RVKR-CMK |
| Virus |
| Zika Virus (ZIKV) |
| Japanese Encephalitis Virus (JEV) |
Human Cytomegalovirus (HCMV) is another virus that relies on host proteases for the processing of its envelope glycoproteins. Specifically, the glycoprotein B (gB) of HCMV undergoes cleavage by a cellular protease, a step that is essential for its function in viral entry and cell-to-cell spread. Research has identified Decanoyl-RVKR-CMK as an effective inhibitor of HCMV gB cleavage. By blocking this proteolytic processing, the inhibitor disrupts the maturation of gB, thereby impairing the virus's ability to infect new cells.
The envelope glycoprotein (Env) of Human Immunodeficiency Virus (HIV) is synthesized as a precursor protein, gp160. For the virus to become infectious, gp160 must be cleaved by a host cell protease, identified as furin or a furin-like enzyme, into the surface glycoprotein gp120 and the transmembrane glycoprotein gp41. This cleavage is a prerequisite for the Env complex to mediate the fusion of the viral and cellular membranes.
In lymphoblastoid cells infected with HIV-1 and HIV-2, Decanoyl-RVKR-CMK has been shown to effectively block the processing of the gp160 precursor. This inhibition of cleavage results in the production of virions that are non-infectious because they lack the mature gp120/gp41 complex necessary for cell entry.
The broad-spectrum inhibitory activity of Decanoyl-RVKR-CMK against proprotein convertases has made it a valuable tool for studying a wide range of viruses:
Chikungunya Virus (CHIKV): The E2 glycoprotein of CHIKV, which is involved in receptor binding and cell entry, is derived from a precursor protein that requires cleavage by furin-like proteases. Decanoyl-RVKR-CMK has been shown to inhibit this processing, leading to a reduction in infectious virus production.
Chronic Hepatitis B Virus (HBV): The secretion of Hepatitis B e antigen (HBeAg), a marker of active viral replication, is dependent on the proteolytic processing of a precursor protein by furin. Decanoyl-RVKR-CMK has been demonstrated to inhibit this cleavage, thereby reducing the levels of secreted HBeAg.
Influenza A Virus: The hemagglutinin (HA) protein of highly pathogenic avian influenza A viruses possesses a multibasic cleavage site that is recognized and cleaved by intracellular proteases like furin. nih.govnih.govembopress.orgresearchgate.net This cleavage is essential for the viral fusion activity and infectivity. Peptidyl chloroalkylketones containing the R-X-K/R-R motif, such as Decanoyl-RVKR-CMK, have been identified as potent inhibitors of this HA cleavage and subsequent fusion activity. nih.govnih.govembopress.orgresearchgate.net
Ebola Virus: The glycoprotein (GP) of Ebola virus requires cleavage by furin into GP1 and GP2 subunits to become fusion-competent. Studies have shown that Decanoyl-RVKR-CMK can completely block this cleavage, resulting in the accumulation of the uncleaved GP precursor and preventing the formation of infectious particles.
Papilloma Virus: The minor capsid protein L2 of papillomaviruses undergoes cleavage by furin, a step that is necessary for successful infection. Treatment with Decanoyl-RVKR-CMK has been found to significantly inhibit papillomavirus infection by preventing this essential cleavage event.
| Effects of Decanoyl-RVKR-CMK on Various Viral Agents |
| Viral Agent |
| Chikungunya Virus |
| Chronic Hepatitis B Virus |
| Influenza A Virus |
| Ebola Virus |
| Papilloma Virus |
Elucidation of Host Protease Dependence in Viral Life Cycles
The specific and potent inhibitory action of Decanoyl-RVKR-CMK against proprotein convertases has been pivotal in establishing the dependence of numerous viruses on these host enzymes. By observing the effects of this inhibitor on viral replication and protein processing, researchers have been able to confirm the essential role of furin and other PCs in the life cycles of a diverse array of viruses. These studies have not only advanced our fundamental understanding of virus-host interactions but have also validated host proteases as potential targets for the development of broad-spectrum antiviral therapies. The consistent finding that Decanoyl-RVKR-CMK blocks the maturation of viral glycoproteins across different virus families underscores the conserved nature of this activation mechanism and its importance for viral pathogenesis.
Modulation of Influenza Viral Hemagglutinin Activation by Host Proteases (e.g., MSPL)
The entry of influenza viruses into host cells is a critical initial step for infection, which is mediated by the viral surface glycoprotein, hemagglutinin (HA). researchgate.net For the virus to successfully infect a cell, the HA precursor, HA0, must be cleaved by host cell proteases into two subunits, HA1 and HA2. This proteolytic activation is essential as it exposes the fusion peptide on the HA2 subunit, which is necessary for the fusion of the viral envelope with the host cell's endosomal membrane, allowing the viral genome to enter the cytoplasm.
Table 1: Effect of Decanoyl-RVKR-CMK on H5N2 HA-Mediated Cell Fusion in MSPL-Expressing Cells
| Treatment Condition | Relative Fusion Activity (%) | Reference |
|---|---|---|
| No Inhibitor | 100 | researchgate.net |
| Decanoyl-RVKR-CMK | ~20 | researchgate.net |
Furthermore, structural biology studies have provided a detailed understanding of the interaction between the inhibitor and the protease. The crystal structure of the human MSPL extracellular region in a complex with Decanoyl-RVKR-CMK has been determined. nih.govbiorxiv.org These studies reveal how the inhibitor binds to the active site of MSPL, providing a molecular basis for its inhibitory action and aiding in the development of more specific inhibitors. nih.govnih.gov While Decanoyl-RVKR-CMK is a broad-acting inhibitor, its utility in these studies underscores the therapeutic potential of targeting host proteases like MSPL to prevent the spread of highly pathogenic influenza viruses. researchgate.netnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Decanoyl-RVKR-CMK (TFA) |
Applications in Cellular and Disease Mechanism Studies Non Human Models
Investigation of Cellular Proliferation and Differentiation Pathways
Decanoyl-RVKR-CMK (TFA) has been instrumental in clarifying the contribution of proprotein convertases to the regulation of cell proliferation and differentiation. By inhibiting these enzymes, researchers can study the downstream effects on signaling pathways that govern these fundamental cellular behaviors.
The proprotein convertase PACE4 has been identified as a significant factor in epidermal proliferation and the progression of skin tumors. Overexpression of PACE4 in the basal keratinocytes of transgenic mice leads to an increased susceptibility to carcinogenesis. This is characterized by enhanced tumor cell proliferation and premature degradation of the basement membrane.
In studies utilizing K5-PACE4 transgenic mice, the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) induces epidermal hyperplasia, a condition of abnormal cell proliferation. The use of Decanoyl-RVKR-CMK as a PACE4 inhibitor in this model has demonstrated a significant reduction in tumor incidence and multiplicity. This suggests that the inhibition of PACE4 activity can effectively slow down tumor progression by mitigating the proliferative effects of TPA. These findings highlight the potential of targeting proprotein convertases like PACE4 to control epidermal hyperproliferative states.
Prostate cancer progression is another area where the inhibitory action of Decanoyl-RVKR-CMK (TFA) on PACE4 has provided significant insights. PACE4 is notably overexpressed in prostate cancer, and its inhibition has been shown to reduce cancer cell proliferation.
Studies on various prostate cancer cell lines have revealed differential expression of PACE4, which correlates with the efficacy of its inhibition. For instance, DU145 and LNCaP cells exhibit high levels of PACE4 expression, while PC3 cells show almost no expression. Consequently, the application of PACE4 inhibitors, including the broad-spectrum inhibitor Decanoyl-RVKR-CMK, leads to a significant reduction in the proliferation of DU145 and LNCaP cells. nih.govmdpi.com In contrast, the proliferation of PC3 cells is largely unaffected by PACE4 inhibition, underscoring the target-specific action of this approach.
Treatment of prostate cancer cell lines with Decanoyl-RVKR-CMK has been shown to inhibit the processing of prostate-derived growth factors, leading to a loss of the luminal cell phenotype and an induction of a basal cell phenotype. mdpi.com This modulation of cellular differentiation markers, such as cytokeratins 8, 14, 18, and 19, further demonstrates the critical role of proprotein convertases in maintaining the proliferative and phenotypic characteristics of prostate cancer cells. mdpi.com
| Prostate Cancer Cell Line | Relative PACE4 mRNA Expression Level | Effect of PACE4 Inhibition on Proliferation |
|---|---|---|
| LNCaP | High (~6-fold higher than DU145) | Significant Reduction |
| DU145 | High | Significant Reduction |
| PC3 | Almost Absent | No Significant Effect |
Role in Toxin Activation and Cellular Response
Many bacterial toxins are secreted as inactive precursors and require cleavage by host cell proteases, such as proprotein convertases, to become active. Decanoyl-RVKR-CMK (TFA) has been effectively used to study and prevent the activation of such toxins.
The activation of anthrax toxin is a multi-step process that begins with the cleavage of the 83-kDa protective antigen (PA83) into a 20-kDa fragment and a 63-kDa fragment (PA63) by cell surface proprotein convertases like furin and PACE4. nih.gov This cleavage is essential for the subsequent oligomerization of PA63 and the translocation of the toxic lethal factor (LF) and edema factor (EF) into the host cell cytosol. researchgate.netresearchgate.net
Decanoyl-RVKR-CMK has been shown to be a potent inhibitor of this critical activation step. nih.gov In cell-based assays, treatment with this inhibitor effectively blocks the processing of PA83 on the cell surface. nih.govpnas.org As an irreversible inhibitor, Decanoyl-RVKR-CMK provides sustained blockage of proprotein convertase activity, preventing the "escape" from inhibition that can be observed with reversible inhibitors, particularly with prolonged exposure to the toxin. pnas.org This antagonistic action on PA83 processing underscores the crucial role of host proprotein convertases in the pathogenesis of anthrax and demonstrates the utility of inhibitors like Decanoyl-RVKR-CMK in studying and potentially mitigating toxin-mediated diseases.
Pseudomonas aeruginosa exotoxin A (PEA) is another bacterial toxin that undergoes processing by host cell furin and related proprotein convertases. nih.gov This cleavage is a key event in the intoxication pathway, which ultimately leads to the inhibition of protein synthesis and cell death.
Studies have demonstrated that Decanoyl-RVKR-CMK can completely block the cytotoxic effects of PEA. nih.gov Interestingly, this protective effect may not solely be due to the direct inhibition of PEA processing. Research suggests that at effective concentrations, Decanoyl-RVKR-CMK can also cause a general inhibition of endocytosis, leading to a reduction in the intracellular concentration of the toxin. nih.gov This dual mechanism of action highlights the compound's complex effects on cellular processes. While it effectively prevents PEA-induced cell death, the contribution of direct enzymatic inhibition versus the broader effects on cellular trafficking pathways is an important consideration in its application as a research tool.
Utilization as a Research Tool in Biochemical and Cell-Based Assays
Decanoyl-RVKR-CMK (TFA) is widely employed as a reference inhibitor to investigate the function of proprotein convertases in a multitude of biological systems. Its properties as a small, synthetic, irreversible, and cell-permeable inhibitor make it suitable for both in vitro biochemical assays and in situ cell-based studies. nih.gov
In biochemical assays, Decanoyl-RVKR-CMK is used to determine the specific roles of different proprotein convertases in the cleavage of various substrates. Its inhibitory constants (Ki and IC50) against a range of these enzymes have been well-characterized, providing a quantitative measure of its potency and selectivity. mdpi.com
| Proprotein Convertase | Inhibition Constant (Ki) |
|---|---|
| Furin/SPC1 | ~1 nM |
| SPC2/PC2 | 0.36 nM |
| SPC3/PC1/PC3 | 2.0 nM |
| SPC4/PACE4 | 3.6 nM |
| SPC6/PC5/PC6 | 0.12 nM |
| SPC7/LPC/PC7/PC8 | 0.12 nM |
In cell-based assays, Decanoyl-RVKR-CMK has been instrumental in elucidating the involvement of proprotein convertases in diverse cellular processes. For example, it has been used to demonstrate the requirement of furin-like activity for the maturation and infectivity of numerous viruses, including flaviviruses, papillomaviruses, and coronaviruses. nih.govpnas.org By inhibiting the cleavage of viral glycoproteins, this compound can block viral entry and replication, providing a powerful tool for virological research.
Furthermore, this inhibitor has been used to probe the role of proprotein convertases in developmental signaling pathways. For instance, by inhibiting the processing of the Notch1 receptor, Decanoyl-RVKR-CMK has been shown to promote ciliated cell differentiation in human nasal epithelial cells. nih.gov This finding has significant implications for understanding and potentially treating airway remodeling diseases. The broad applicability of Decanoyl-RVKR-CMK in both biochemical and cell-based assays solidifies its status as a cornerstone research tool for studying the multifaceted roles of proprotein convertases.
Control Inhibitor in Proprotein Convertase Activity Assays (e.g., Furin Protease Assay Kits)
In the context of biochemical assays, Decanoyl-RVKR-CMK serves as a crucial positive control inhibitor. bpsbioscience.com Its well-characterized, potent inhibitory action against Furin and other proprotein convertases allows researchers to validate the results of screening assays designed to identify new inhibitors. bpsbioscience.com
Furin Protease Assay Kits are designed to measure the enzymatic activity of Furin for screening and profiling applications. bpsbioscience.com These kits typically include a fluorogenic substrate that, when cleaved by Furin, emits a detectable signal. The inclusion of Decanoyl-RVKR-CMK as a control inhibitor provides a benchmark for maximum inhibition. bpsbioscience.com When added to the assay, it effectively blocks the cleavage of the substrate, resulting in a minimal or baseline signal. This confirms that the assay is functioning correctly and that any reduction in signal observed with test compounds is likely due to the specific inhibition of the protease activity. Its use is noted as helpful in studies utilizing kits like the Furin Protease Assay Kit from BPS Bioscience. bpsbioscience.combpsbioscience.com
Table 1: Role of Decanoyl-RVKR-CMK in Furin Protease Assays
| Component | Function in Assay | Expected Outcome with Decanoyl-RVKR-CMK |
|---|---|---|
| Furin Enzyme | Catalyzes the cleavage of the substrate | Activity is irreversibly inhibited |
| Fluorogenic Substrate | Emits fluorescence upon cleavage | Remains uncleaved, resulting in low fluorescence |
| Test Compound | Potential inhibitor of Furin | Its inhibitory effect is compared to the control |
| Decanoyl-RVKR-CMK | Positive Control Inhibitor | Establishes baseline for maximum inhibition |
Application in Studying Viral Fusion Mechanisms
Many pathogenic viruses rely on host cell proteases, particularly Furin, to cleave their envelope glycoproteins, a critical step for viral maturation and subsequent fusion with host cell membranes. nih.govallmultidisciplinaryjournal.com Decanoyl-RVKR-CMK has been instrumental in studying these mechanisms by preventing this proteolytic activation. bpsbioscience.comnih.gov
By inhibiting Furin, Decanoyl-RVKR-CMK blocks the cleavage of viral precursor proteins, such as the prM protein in flaviviruses or the spike (S) protein in coronaviruses. nih.govglpbio.com This inhibition prevents the conformational changes in these proteins that are necessary for the virus to fuse with and enter the host cell. allmultidisciplinaryjournal.com
Research findings have demonstrated the utility of this inhibitor across various viral families:
Flaviviruses: Studies on Zika virus (ZIKV) and Japanese encephalitis virus (JEV) showed that treatment with Decanoyl-RVKR-CMK resulted in a significant increase in the uncleaved prM protein. nih.gov This led to a reduction in the production of infectious viral progeny, demonstrating that the inhibitor acts on virus release and subsequent infectivity. nih.gov The compound showed an IC50 of 18.59 µM against ZIKV and 19.91 µM against JEV. mdpi.com
Coronaviruses: The inhibitor has been shown to block the cleavage of the SARS-CoV-2 spike protein by Furin, a crucial step for viral entry into human lung cells. rndsystems.comtocris.com This action effectively blocks viral cell entry, with one study reporting an IC50 value of 57 nM in a plaque reduction assay. glpbio.comrndsystems.comtocris.commdpi.com
Other Viruses: Its application extends to studying the fusion mechanisms of a wide range of other viruses, including human immunodeficiency virus (HIV), influenza A, Ebola virus, and human cytomegalovirus, by blocking the processing of their respective envelope glycoproteins. nih.govrndsystems.com
Table 2: Research Findings on Decanoyl-RVKR-CMK in Viral Fusion Studies
| Virus Family | Virus Example(s) | Precursor Protein Targeted | Mechanism of Action | Outcome of Inhibition |
|---|---|---|---|---|
| Flaviviridae | Zika Virus (ZIKV), Japanese Encephalitis Virus (JEV) | prM | Inhibition of Furin-mediated cleavage of prM to M protein | Reduced viral maturation, release, and infectivity nih.gov |
| Coronaviridae | SARS-CoV-2 | Spike (S) protein | Inhibition of Furin cleavage at the S1/S2 site | Blocked viral entry into host cells rndsystems.comtocris.com |
| Retroviridae | Human Immunodeficiency Virus (HIV) | Envelope glycoprotein (B1211001) (gp160) | Blocks precursor processing | Inhibition of viral replication glpbio.com |
| Paramyxoviridae | Human Parainfluenza Virus | Fusion (F) protein | Prevents cleavage activation | Inhibition of membrane fusion |
| Herpesviridae | Human Cytomegalovirus (HCMV) | Glycoprotein B (gB) | Inhibits cleavage of gB | Reduced viral infectivity glpbio.comrndsystems.com |
Contributions to Obtaining Crystallographic Information on Protease Active Sites
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins, including the intricate geometry of enzyme active sites. nih.gov To capture the structure of an enzyme as it interacts with its substrate, researchers often use inhibitors that bind covalently to the active site. Decanoyl-RVKR-CMK serves this purpose effectively for proprotein convertases.
By forming a stable, covalent complex with the protease, Decanoyl-RVKR-CMK allows for the crystallization of the enzyme-inhibitor complex. researchgate.net Subsequent X-ray diffraction analysis of these crystals provides a high-resolution snapshot of the inhibitor bound within the active site. nih.gov This structural information is invaluable for several reasons:
Elucidating Binding Modes: It reveals the precise interactions—such as covalent bonds and hydrogen bonds—between the inhibitor and the amino acid residues of the active site. nih.gov
Understanding Substrate Specificity: The conformation of the bound inhibitor mimics that of the natural substrate, offering insights into how the enzyme recognizes and cleaves its target sequences.
Rational Drug Design: Detailed structural knowledge of the active site geometry is crucial for the structure-based design of new, more potent, and selective inhibitors.
A notable example is the determination of the crystal structure of mouse Furin in a complex with Decanoyl-RVKR-CMK (PDB entry: 1P8J). researchgate.net This work, along with comparative studies on other proteases like human MSPL, has provided detailed views of the S1-S4 substrate-binding pockets and revealed conformational differences that can be exploited for designing specific inhibitors. researchgate.net
Table 3: Compound Names
| Compound Name |
|---|
| Decanoyl-RVKR-CMK (TFA) |
| Furin |
| Naphthofluorescein |
Synthetic and Chemical Biology Approaches
Methodologies for Peptide Synthesis of Decanoyl-RVKR-CMK (e.g., Fmoc Strategy)
The synthesis of peptide-based inhibitors like Decanoyl-RVKR-CMK is predominantly achieved using Solid-Phase Peptide Synthesis (SPPS). The Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most common method employed due to its milder deprotection conditions compared to the harsher acids used in the older tert-butyloxycarbonyl (Boc) strategy. google.comnih.govnih.gov
The general Fmoc-SPPS workflow for assembling the RVKR peptide backbone is as follows:
Resin Selection and Loading: The synthesis begins with an insoluble solid support (resin), often a Rink Amide resin to yield a C-terminal amide upon cleavage, or a 2-chlorotrityl chloride resin for a C-terminal carboxylic acid. uci.edu The C-terminal amino acid, in this case, Arginine (Arg), protected with an Fmoc group on its α-amine and an acid-labile group (like Pbf) on its side chain, is covalently attached to the resin. nih.gov
Iterative Deprotection and Coupling: The synthesis proceeds in cycles. In each cycle, the N-terminal Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.educhempep.com This exposes a free amine.
Peptide Bond Formation: The next Fmoc-protected amino acid (e.g., Lysine (B10760008) with a Boc side-chain protecting group) is "activated" using coupling reagents (like HBTU/HOBt or DIC/Oxyma) and added to the resin. nih.gov This forms a new peptide bond. The resin is washed to remove excess reagents and byproducts.
Chain Elongation: These deprotection and coupling steps are repeated sequentially for each amino acid in the sequence (Valine, then Arginine) to build the desired RVKR peptide chain on the solid support. nih.gov
N-terminal Modification: After the final amino acid (Arginine) is coupled and its Fmoc group removed, the N-terminus is acylated with decanoic acid to introduce the decanoyl group.
Chloromethylketone Moiety Installation: The synthesis of the chloromethylketone "warhead" is a critical step. It is typically prepared by first coupling the completed, N-acylated peptide to a diazomethane (B1218177) derivative, which is then treated with HCl to form the chloromethylketone. This final step is often performed after the peptide is cleaved from the resin.
Cleavage and Global Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups (e.g., Pbf on Arg, Boc on Lys) are removed simultaneously using a strong acid "cocktail," most commonly containing trifluoroacetic acid (TFA) and scavengers (like triisopropylsilane (B1312306) and water) to prevent side reactions. google.comuci.edu
This process yields the crude Decanoyl-RVKR-CMK peptide, which then requires purification.
Strategies for Purification and Characterization in Academic Research
Following synthesis and cleavage from the resin, the crude peptide product contains the desired compound along with various byproducts from incomplete reactions or side reactions (e.g., deletion sequences or products of protecting group chemistry). nih.gov Rigorous purification is essential to obtain a compound suitable for biochemical and cellular assays.
Purification: The primary method for purifying synthetic peptides like Decanoyl-RVKR-CMK is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .
Principle: RP-HPLC separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (typically C18 silica). A gradient of increasing organic solvent (like acetonitrile) in an aqueous acidic mobile phase (often containing 0.1% TFA) is used to elute the compounds. More hydrophobic molecules, like the target decanoylated peptide, are retained longer on the column and elute at a higher concentration of organic solvent.
TFA Salt: The use of trifluoroacetic acid (TFA) in the mobile phase helps to protonate the peptide and acts as an ion-pairing agent, improving peak shape. As a result, the purified peptide is isolated as a TFA salt.
Characterization: Once purified, the identity and purity of the compound are confirmed using several analytical techniques:
Analytical RP-HPLC: A small amount of the purified fraction is injected onto an analytical HPLC column to confirm that it consists of a single, sharp peak, indicating high purity.
Mass Spectrometry (MS): This is the most crucial technique for confirming the identity of the synthesized peptide. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the compound. acs.org The observed mass must match the calculated theoretical mass of Decanoyl-RVKR-CMK for confirmation.
| Technique | Purpose in Academic Research |
| Preparative RP-HPLC | Purification of the crude synthetic peptide from byproducts. |
| Analytical RP-HPLC | Assessment of the final product's purity. |
| Mass Spectrometry (MS) | Confirmation of the correct molecular weight and identity of the compound. |
| NMR Spectroscopy | Detailed structural elucidation and confirmation. |
Structure-Activity Relationship (SAR) Studies and Chemical Modifications
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of Decanoyl-RVKR-CMK relates to its inhibitory activity. These studies involve systematically modifying different parts of the molecule and assessing the impact on its potency and selectivity. mdpi.com
The structure of Decanoyl-RVKR-CMK can be broken down into three key pharmacophoric regions: the N-terminal decanoyl group, the peptide recognition sequence (RVKR), and the C-terminal chloromethylketone warhead.
Peptide Recognition Sequence (P4-P1: Arg-Val-Lys-Arg): This sequence mimics the natural cleavage site for furin. researchgate.net The basic residues at the P1 (Arg) and P4 (Arg) positions are particularly critical for binding to the acidic residues in the enzyme's active site. scbt.com The P2 position (Lys) also contributes to binding affinity. Altering this sequence, for instance by replacing the basic arginine residues, typically leads to a significant loss of inhibitory potency against furin. nih.gov
N-terminal Decanoyl Group: This long-chain fatty acid significantly enhances the cell permeability and potency of the inhibitor. The hydrophobic decanoyl "tail" is thought to facilitate the molecule's interaction with and passage through cellular membranes to reach its target, the trans-Golgi network, where furin is located. scbt.comnih.gov Replacing this group with a less hydrophobic acyl group, such as a phenylacetyl group, can alter the inhibitor's properties. researchgate.net
Chloromethylketone (CMK) Warhead: This electrophilic group is essential for the inhibitor's mechanism of action. It forms an irreversible covalent bond with the catalytic histidine residue in the active site of furin, permanently inactivating the enzyme. mdpi.com The presence of this reactive group is what makes Decanoyl-RVKR-CMK an irreversible inhibitor.
| Molecular Component | Function | Importance for Activity |
| Decanoyl Group | Enhances hydrophobicity and cell permeability. | High |
| P4-Arg | Key recognition element for the S4 binding pocket. | Critical |
| P3-Val | Occupies the S3 binding pocket. | Moderate |
| P2-Lys | Recognition element for the S2 binding pocket. | High |
| P1-Arg | Primary recognition element for the S1 binding pocket. | Critical |
| CMK Warhead | Forms an irreversible covalent bond with the active site. | Essential for Mechanism |
Based on SAR studies of Decanoyl-RVKR-CMK and other peptide-based inhibitors, several design principles have emerged for developing improved research tools and potential therapeutics. nih.govresearchgate.netnih.gov
Optimizing the Recognition Sequence: While the RVKR motif is effective, fine-tuning the sequence can improve selectivity for furin over other related proteases. This can involve substituting standard amino acids with non-natural ones to enhance binding affinity or confer resistance to degradation. americanpharmaceuticalreview.comyoutube.com
Enhancing Stability: A major drawback of peptide-based molecules is their susceptibility to degradation by other proteases in a biological system. Strategies to improve stability include N-terminal acylation (as seen with the decanoyl group), C-terminal amidation, incorporating D-amino acids (chiral analogs), or cyclization of the peptide backbone. nih.govyoutube.com
Modulating Permeability: The balance of hydrophobicity and hydrophilicity is crucial for cell permeability. While the decanoyl group improves membrane transit, further modifications can be made to optimize this property without sacrificing solubility or target affinity. americanpharmaceuticalreview.com
Improving Selectivity: Achieving selectivity for a single protease among a family of highly similar enzymes is a significant challenge. Design strategies often focus on exploiting subtle differences in the shapes and charge distributions of the substrate-binding pockets (S1-S4) of the target enzymes. nih.gov
The chloromethylketone (CMK) is a highly reactive, irreversible warhead. nih.gov While effective, its high reactivity can lead to off-target reactions. nih.gov Research has explored a variety of alternative electrophilic warheads to modulate reactivity, selectivity, and the mechanism of inhibition (e.g., reversible vs. irreversible). nih.govresearchgate.net
Aldehydes: Peptide aldehydes are classic reversible covalent inhibitors of serine proteases. The aldehyde forms a hemiacetal with the active site serine, mimicking the tetrahedral intermediate of catalysis.
Boronic Acids: These warheads also act as reversible inhibitors, forming a stable but reversible covalent bond with the catalytic serine. They are known for their high potency against many serine proteases. nih.gov
Nitriles: The nitrile group can act as a milder, reversible electrophilic warhead for both serine and cysteine proteases. researchgate.netdntb.gov.ua Its reduced reactivity compared to aldehydes or CMKs can decrease the risk of off-target effects. researchgate.net
Other Ketones: Besides CMKs, other ketone-based warheads like α-ketoamides and trifluoromethyl ketones have been developed. These groups can form reversible covalent adducts with the active site serine.
Sulfonyl Fluorides: Like CMKs, sulfonyl fluorides are reactive electrophiles that lead to irreversible inhibition of serine proteases by sulfonating the active site serine. nih.gov
The choice of warhead is a critical design element that depends on the desired application of the inhibitor, balancing the need for high potency with the potential for off-target effects and determining whether reversible or irreversible inhibition is preferred for the research question at hand. nih.gov
Future Directions and Unexplored Avenues in Academic Research
Elucidating Novel Endogenous Substrates and Biological Pathways Regulated by Target PCs
Decanoyl-RVKR-CMK acts as a powerful tool to globally inhibit PC activity, thereby enabling the identification of novel substrates and the elucidation of PC-dependent biological pathways. PCs are crucial for the maturation of a vast array of precursor proteins, including hormones, growth factors, receptors, and enzymes. nih.govnih.gov Their activity is fundamental to processes ranging from embryonic development to tissue homeostasis. researchgate.netnih.gov
Future research can systematically apply Decanoyl-RVKR-CMK in various cell and tissue models, followed by advanced proteomic and transcriptomic analyses to identify proteins whose processing is arrested and pathways that are consequently dysregulated. This approach can uncover previously unknown roles of PCs in cellular function. For instance, studies have already implicated the PC furin in regulating melanogenesis via the Notch pathway and in modulating insulin (B600854) signaling. researchgate.netmdpi.com By using Decanoyl-RVKR-CMK, researchers can expand on these findings to map the complete "PC-ome" in different physiological and pathological states. Genome-wide expression correlation analysis combined with cleavage site prediction algorithms has already proven effective in identifying putative PC targets, a process that can be biochemically validated using this inhibitor. helsinki.fi
Table 1: Selected Biological Pathways and Substrates Potentially Regulated by Proprotein Convertases
| Biological Process | Key Substrates | Implicated PCs | Potential Research Application of Decanoyl-RVKR-CMK |
|---|---|---|---|
| Hormone Processing | Pro-opiomelanocortin, Proglucagon, Proinsulin | PC1/3, PC2 | Investigate metabolic disorders by blocking hormone maturation. nih.gov |
| Growth Factor Activation | pro-TGF-β, pro-BDNF, pro-NGF | Furin, PC5/6 | Study roles in tissue repair, neurogenesis, and cancer progression. nih.govmdpi.com |
| Receptor Maturation | Insulin pro-receptor, Notch1 receptor | Furin | Explore mechanisms of insulin resistance and developmental signaling. researchgate.netmdpi.com |
| Viral/Bacterial Toxin Activation | SARS-CoV-2 Spike, Anthrax Protective Antigen | Furin | Elucidate host-pathogen interactions and mechanisms of infectivity. nih.govnih.govmdpi.com |
| Extracellular Matrix Remodeling | Matrix Metalloproteinases (MMPs) | Furin, PACE4 | Analyze roles in cancer invasion and metastasis. nih.gov |
Advanced Structural and Biophysical Characterization of Decanoyl-RVKR-CMK-Enzyme Complexes beyond current models
While the crystal structure of furin in a covalent complex with Decanoyl-RVKR-CMK has provided significant insights into its binding mechanism, this represents a static image of the interaction. nih.gov The catalytic triad (B1167595) of furin (Asp153, His194, and Ser368) is crucial for the interaction, where the inhibitor forms a hemiketal intermediate with Ser368. mdpi.comresearchgate.net However, static crystal structures may not fully capture the dynamic nature of the enzyme-inhibitor complex or the conformational changes that occur upon binding. nih.gov
Future research should move beyond current crystallographic models to employ advanced biophysical techniques. nih.gov Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the conformational dynamics of the complex in solution. nih.gov Furthermore, sophisticated computational approaches like molecular dynamics (MD) simulations can model the inhibitor's interaction with the enzyme over time, revealing transient states and predicting the stability of the complex. nih.gov These studies have already indicated that the inhibitor's conformation can differ significantly when bound to other enzymes, such as MSPL, highlighting the need for broader structural analysis. researchgate.net Such advanced characterization could reveal novel binding pockets or allosteric sites that could be exploited for the design of more selective next-generation inhibitors. frontiersin.org
Development of Targeted Delivery Systems for Enhanced Research Applications in Complex Biological Models
A significant limitation of using Decanoyl-RVKR-CMK in complex in vivo models is its broad specificity and systemic distribution as a cell-permeable molecule. bpsbioscience.comnih.gov This can lead to widespread inhibition of all PCs, making it difficult to attribute observed effects to a specific convertase or tissue type. The development of targeted delivery systems is a critical future direction to overcome this challenge. frontiersin.org
Strategies could involve conjugating Decanoyl-RVKR-CMK to ligands that bind to specific cell-surface receptors overexpressed in a target tissue, such as a tumor. researchgate.netmdpi.com These peptide-drug conjugates (PDCs) would concentrate the inhibitor at the site of interest, increasing its local efficacy while minimizing systemic off-target effects. nih.gov Another approach is the encapsulation of the inhibitor within nanocarriers like liposomes or polymeric micelles. frontiersin.orgnih.gov These nanoparticles can be engineered with targeting moieties on their surface to facilitate specific accumulation in desired tissues or cells. nih.gov Such systems would transform Decanoyl-RVKR-CMK from a broad biochemical tool into a precision instrument for studying PC function in specific biological contexts within a whole organism.
Table 2: Potential Targeted Delivery Strategies for Decanoyl-RVKR-CMK
| Delivery System | Targeting Strategy | Potential Application | Reference Concept |
|---|---|---|---|
| Peptide-Drug Conjugate (PDC) | Covalent linkage to a homing peptide (e.g., targeting tumor antigens). | Investigating the role of PCs in a specific cancer type in vivo. | nih.gov |
| Liposomes | Surface functionalization with receptor-specific ligands (e.g., antibodies, peptides). | Studying PC function in specific cell populations (e.g., hepatocytes, neurons). | frontiersin.orgnih.gov |
| Polymeric Micelles | Self-assembly of peptide-modified polymers to encapsulate the inhibitor. | Enhanced delivery to tissues with high receptor expression. | frontiersin.org |
Integration with High-Throughput Screening Methodologies for Discovery of Complementary Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries to identify modulators of a specific biological target. opentrons.com Decanoyl-RVKR-CMK can be integrated into HTS campaigns as a critical control or reference compound. Its well-characterized, potent inhibition of PCs provides a benchmark against which the activity of novel "hit" compounds can be measured.
Future HTS campaigns could focus on identifying modulators with different mechanisms of action, such as non-competitive or allosteric inhibitors, which might offer greater specificity than active-site-directed compounds. nih.gov Cell-based sensor assays have been developed that allow for the rapid screening of PC inhibitors and their selectivity within a cellular context, a format ideal for HTS. biorxiv.org In such screens, Decanoyl-RVKR-CMK would serve as a positive control for maximal inhibition. Additionally, screening for compounds that act synergistically with low concentrations of Decanoyl-RVKR-CMK could uncover molecules that modulate PC activity through complementary pathways, providing new tools for research and potential therapeutic leads. The infrastructure for such screens, including fully automated systems capable of processing over 100,000 compounds per week in various plate formats (96, 384, or 1536-well), is well-established. pharmaron.com
Comprehensive Analysis of Decanoyl-RVKR-CMK's Interactions with Other Cellular Enzymes and Nucleophiles in Research Settings
While Decanoyl-RVKR-CMK is known as a pan-PC inhibitor, its full off-target profile remains incompletely characterized. rndsystems.combpsbioscience.com The Arg-Val-Lys-Arg (RVKR) sequence is a prototypical recognition motif for furin, but other proteases may also recognize this sequence. nih.gov For example, structural studies have shown that Decanoyl-RVKR-CMK can inhibit the type II transmembrane serine protease MSPL, adopting a different bound conformation than when complexed with furin. researchgate.net The possibility of it inhibiting other proteases, such as TMPRSS2, has also been raised as a topic for investigation. nih.govresearchgate.net
A critical future direction is to use unbiased, systems-level approaches to comprehensively map the cellular interactome of Decanoyl-RVKR-CMK. Activity-based protein profiling (ABPP), a powerful chemoproteomic technique, could be employed to identify all cellular enzymes that covalently react with the inhibitor. This would provide a complete picture of its on-target and off-target activities. Furthermore, the chloromethylketone (CMK) warhead is an electrophile that could potentially react with non-enzymatic cellular nucleophiles, such as the antioxidant glutathione. Characterizing these potential interactions is essential for accurately interpreting the results of experiments using this inhibitor and for understanding its full cellular impact.
Q & A
Q. What is the mechanism of action of Decanoyl-RVKR-CMK (TFA) as a furin inhibitor?
Decanoyl-RVKR-CMK (TFA) acts as an irreversible substrate-analog inhibitor by mimicking the furin cleavage site (RVKR), covalently modifying the enzyme's active site. This prevents substrate binding and proteolytic processing, as demonstrated in studies of SARS-CoV-2 spike protein maturation and MSPL activation . Methodologically, inhibition efficacy is validated via Western blot analysis of cleavage intermediates (e.g., reduced spike protein processing in viral pseudotypes) .
Q. What experimental controls are essential when using Decanoyl-RVKR-CMK in viral entry studies?
Key controls include:
- Loading controls : Use proteins like lentiviral p24 antigen or nucleocapsid (N) protein to normalize sample loading in Western blot assays .
- Inhibitor specificity controls : Compare results with furin-knockout cells or alternative inhibitors to rule off-target effects.
- Time-course experiments : Add the inhibitor at varying post-transfection intervals (e.g., 3 hours) to assess temporal effects on protease activity .
Q. How is Decanoyl-RVKR-CMK (TFA) validated in structural studies of protease-inhibitor complexes?
Structural validation involves:
- X-ray crystallography : Resolve inhibitor binding modes in the protease active site (e.g., human MSPL or enteropeptidase SPD domains) .
- Ramachandran plot analysis : Ensure modeled residues (e.g., P4-Arg) fall within favored conformational regions .
- PDB deposition : Publicly archive corrected structures to address initial modeling errors, such as linkage anomalies in the decanoyl-RVKR-cmk backbone .
Advanced Research Questions
Q. How can structural modeling resolve conformation errors in Decanoyl-RVKR-CMK inhibitor complexes?
Advanced refinement techniques include:
- Iterative crystallographic refinement : Adjust electron density maps to correct backbone and side-chain conformations, particularly at critical residues like Arg556 (chymotrypsin numbering) .
- Comparative analysis : Align structures with homologous proteases (e.g., TMPRSS2 or hepsin) to identify conserved binding motifs and validate inhibitor placement .
- Thermal stability assays : Measure protease-inhibitor complex stability to corroborate structural predictions .
Q. How should researchers address variable inhibition efficiency across cell types or experimental systems?
Methodological strategies include:
- Dose-response optimization : Titrate Decanoyl-RVKR-CMK (e.g., 5–50 µM) and quantify inhibition via densitometry of cleavage products (e.g., α-dystroglycan processing in Kasumi-1 cells) .
- Cell-specific validation : Use primary human airway cells or differentiated cell lines to account for furin isoform expression differences .
- Statistical rigor : Apply ANOVA with Tukey HSD post-hoc tests to compare inhibition efficacy across replicates and conditions .
Q. What are common pitfalls in interpreting Decanoyl-RVKR-CMK data, and how can they be mitigated?
- Artifactual inhibition : Non-specific binding to non-target proteases (e.g., TMPRSS2) may occur. Mitigate via parallel assays with protease-specific substrates .
- Incomplete inhibition : Residual furin activity in high-expression systems. Combine with RNAi or CRISPR-Cas9 knockout to confirm phenotype specificity .
- Data contradictions : Discrepancies between structural models and functional assays (e.g., inhibitor efficacy vs. crystallographic occupancy). Cross-validate using mutagenesis (e.g., active-site arginine substitutions) .
Methodological Best Practices
Q. How to design dose-response experiments for Decanoyl-RVKR-CMK in protease activity studies?
- Range selection : Test concentrations from 1–100 µM, guided by prior IC50 values (e.g., 50 µM in PCSK7 studies) .
- Time-resolved assays : Measure inhibition kinetics at multiple timepoints (e.g., 0–24 hours post-treatment) to account for irreversible binding .
- Quantitative Western blotting : Use antibodies against cleavage site neoepitopes (e.g., SARS-CoV-2 spike S1/S2 junction) for precise quantification .
Q. What analytical techniques complement Decanoyl-RVKR-CMK studies in protease signaling pathways?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics between the inhibitor and furin-like proteases .
- Molecular dynamics simulations : Predict inhibitor stability in the active site under physiological conditions .
- Mass spectrometry : Identify off-target substrates or post-translational modifications induced by prolonged inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
